molecular formula C8H7NO4 B147332 2-Nitrophenylacetic acid CAS No. 3740-52-1

2-Nitrophenylacetic acid

Cat. No. B147332
CAS RN: 3740-52-1
M. Wt: 181.15 g/mol
InChI Key: WMUZDBZPDLHUMW-UHFFFAOYSA-N
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Description

2-Nitrophenylacetic acid serves as a precursor in the synthesis of various chemical compounds. It is commercially available and inexpensive, making it a valuable starting material for chemical transformations. Its derivatives, such as (2-nitrophenyl)acetates, are stable under common carbohydrate transformations and can be used as a protecting group for hydroxyl functions, which can be selectively removed without affecting other common protecting groups .

Synthesis Analysis

The synthesis of 2-nitrophenylacetic acid derivatives has been explored through various methods. One approach involves the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives to produce 2-(2-nitrophenyl)indoline-3-acetic acid derivatives. This method has been utilized to synthesize dihydropaullone, a partially saturated analog of paullone, and can be further adapted to create indoles and other indole-fused heterocycles . Another synthesis route reported is the reduction of 2-nitrophenylacetic acid to oxindoles using SmI2, which is notable for proceeding through N-O bond cleavage and condensation with the carboxyl group, offering a new method for synthesizing oxindoles under mild neutral conditions .

Molecular Structure Analysis

The molecular structure of 2-nitrophenylacetic acid derivatives has been characterized using various spectroscopic techniques. For instance, organotin(IV) carboxylates of (E)-3-(2-nitrophenyl) propenoic acid have been synthesized and characterized by elemental analysis, FT-IR, and NMR spectroscopy. Single crystal X-ray diffraction analysis has revealed that one of the synthesized complexes forms a 1D chain polymer with a 2D framework due to C-H∙∙∙π stacking, while another complex contains a dimeric tetraorganodistannoxane with a ladder arrangement linked by C-H∙∙∙O hydrogen bonds to form a 1D chain .

Chemical Reactions Analysis

2-Nitrophenylacetic acid and its derivatives participate in various chemical reactions. As mentioned, they can be used as protecting groups for hydroxyl functions and can be selectively removed using Zn and NH4Cl . The base-catalyzed cyclization to form indoline derivatives and the SmI2-promoted reduction to oxindoles are examples of chemical reactions involving 2-nitrophenylacetic acid derivatives that have been studied.

Physical and Chemical Properties Analysis

While the physical properties of 2-nitrophenylacetic acid itself are not detailed in the provided papers, the stability of its ester derivatives under common carbohydrate transformations suggests that it has robust chemical properties . The pharmacological properties of related compounds, such as 1,1-diphenylacetic acid derivatives synthesized from 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles, have been investigated, with one derivative showing high anticonvulsant activity . This indicates that the physical and chemical properties of 2-nitrophenylacetic acid derivatives can be tailored for specific applications, including pharmacological uses.

Scientific Research Applications

Quantum Chemical Calculations and Molecular Docking Studies

2-Nitrophenylacetic acid has been studied through quantum chemical calculations, revealing insights into its molecular structure and reactivity. The analysis included vibrational frequencies, Fukui functions for chemical selectivity, and natural bond orbital analysis. These studies are vital for understanding the chemical behavior of the compound, especially in designing materials for specific applications (Kavimani, Balachandran, Narayana, Vanasundari, & Revathi, 2017).

Immunological Studies

4-Hydroxy-3-iodo-5-nitrophenylacetic acid, a related compound, has been utilized in immunological studies. Research has focused on its role in immunization and antibody response, providing valuable insights into the immune system's workings (Brownstone, Mitchison, & Pitt-Rivers, 1966).

Redox Reactions and Dimerization

Research has shown that 4-Nitrophenylacetic acid undergoes redox-type dimerization in specific conditions, leading to the formation of complex compounds. This reaction is significant for understanding the compound's behavior in various chemical environments (Clark, Hobbs, & Hutchinson, 1969).

Co-Crystal Design

Studies have been conducted on co-crystals formed between p-nitrophenylacetic acid and other compounds, revealing insights into molecular interactions and crystal design. This research is crucial for material science, particularly in developing new crystalline structures (Arman, Kaulgud, Miller, & Tiekink, 2014).

Peptide Synthesis

4-Picolyl ester of 4-hydroxy-3-nitrophenylacetic acid has been used in peptide synthesis, demonstrating the compound's utility in producing complex biological molecules. This research has implications for pharmaceutical development and biochemistry (Stewart, 1982).

Solubility and Dissolution Property Analysis

The equilibrium solubility and dissolution properties of 2-nitrophenylacetic acid in various solvents have been studied, providing crucial data for its application in chemical and pharmaceutical processes (Zhou, Wu, Wang, & Zhao, 2020).

Synthesis of Benzofuran-2(3H)-one

Research has shown the conversion of o-nitrophenylacetic acid into benzofuran-2(3H)-one, a compound of interest in organic chemistry and potential applications in material science (Xianyong, 2006).

Synthesis of Alkaline-earth Metal Salts

Studies have explored the synthesis and properties of alkaline-earth metal salts of 4-nitrophenylacetic acid, contributing to our understanding of metal-organic frameworks and their applications (Srinivasan, Dhavskar, & Näther, 2016).

Nitration in the Human Oral Cavity

Research into the nitration of 4-hydroxyphenylacetic acid in the human oral cavity has provided insights into biochemical processes occurring in the body, with potential implications for understanding oral health and disease mechanisms (Takahama, Imamura, & Hirota, 2009).

Molecularly Imprinted Polymer Design

Studies have focused on designing molecularly imprinted polymers for the selective determination of nitroxidative stress products, demonstrating the compound's application in analytical chemistry and health sciences (Janczura, Sobiech, Giebułtowicz, & Luliński, 2021).

Safety And Hazards

2-Nitrophenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

properties

IUPAC Name

2-(2-nitrophenyl)acetic acid
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InChI

InChI=1S/C8H7NO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMUZDBZPDLHUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID0063157
Record name 2-Nitrophenylacetic acid
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Molecular Weight

181.15 g/mol
Source PubChem
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Physical Description

Pale yellow odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2-Nitrophenylacetic acid
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Product Name

2-Nitrophenylacetic acid

CAS RN

3740-52-1
Record name (2-Nitrophenyl)acetic acid
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Record name 2-Nitrophenylacetic acid
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Record name o-Nitrophenylacetic acid
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Record name Benzeneacetic acid, 2-nitro-
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Record name O-NITROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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